molecular formula C20H20N2O2S B3914542 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide CAS No. 350989-52-5

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide

Cat. No.: B3914542
CAS No.: 350989-52-5
M. Wt: 352.5 g/mol
InChI Key: YLJQZWNXMYOFEF-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide typically involves the reaction of 4-methylphenylthiourea with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or dichloromethane. The product is then purified using recrystallization or column chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell proliferation, apoptosis, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide
  • 4-methyl-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine

Uniqueness

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a propoxybenzamide moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-11-24-17-6-4-5-16(12-17)19(23)22-20-21-18(13-25-20)15-9-7-14(2)8-10-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJQZWNXMYOFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216069
Record name N-[4-(4-Methylphenyl)-2-thiazolyl]-3-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-52-5
Record name N-[4-(4-Methylphenyl)-2-thiazolyl]-3-propoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Methylphenyl)-2-thiazolyl]-3-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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